3-Methylpseudouridine
説明
Historical Context of RNA Post-Transcriptional Modifications
The discovery of chemical modifications in RNA dates back to the 1950s, with the identification of pseudouridine (B1679824) as a "fifth nucleotide" in transfer RNA (tRNA). nih.govmdpi.com This finding marked the beginning of the field of epitranscriptomics, which studies modifications to RNA that are not genetically encoded. nih.gov Initially, research focused on the abundant and stable RNA species like tRNA and ribosomal RNA (rRNA), where numerous modified nucleosides were identified. researchgate.netnih.gov By 1995, 93 naturally occurring modified nucleosides were known. mdpi.comnih.gov The advent of new technologies, particularly high-throughput sequencing and mass spectrometry, in the last two decades has led to a renaissance in the field, expanding the known modifications to over 160 distinct types across all domains of life and various RNA molecules. nih.govnih.gov This has revealed that RNA modifications are a widespread and dynamic layer of gene regulation. nih.govfiveable.me The discovery of RNA demethylases demonstrated that, like DNA modifications, some RNA modifications can be reversible, highlighting their role in cellular responses. nih.gov
Significance of Modified Nucleosides in Ribonucleic Acid Function and Regulation
Post-transcriptional modifications are crucial for the proper functioning of RNA, influencing its structure, stability, and interaction with other molecules. fiveable.menih.govsemanticscholar.org These chemical alterations are not mere decorations but are functionally indispensable for processes like RNA processing and translation. nih.govsemanticscholar.org Modifications can stabilize the two- and three-dimensional structures of RNA, for example, by reinforcing hydrogen bonds or improving base stacking. researchgate.net This structural stabilization is critical for the correct folding of tRNA and the integrity of ribosomes. researchgate.netwikipedia.org
Beyond their structural roles, modified nucleosides act as recognition determinants for proteins and can fine-tune the interactions between RNA and its binding partners. nih.govresearchgate.net In tRNA, modifications in the anticodon loop are essential for the accuracy and efficiency of decoding messenger RNA (mRNA) during protein synthesis. researchgate.netoup.com In mRNA, modifications like N6-methyladenosine (m6A) can influence splicing, stability, and translation efficiency. fiveable.me The dynamic nature of these modifications allows cells to respond to environmental signals without the need for new gene transcription, adding a critical layer of post-transcriptional gene regulation. nih.govsemanticscholar.org
Overview of Pseudouridine and its Derivatives as Epitranscriptomic Marks
Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification found in all domains of life. mdpi.comwikipedia.org It is formed by the enzymatic isomerization of uridine, which involves the rotation of the uracil (B121893) base and the formation of a C-C glycosidic bond between C5 of the base and C1 of the ribose sugar, in contrast to the typical N-C bond in uridine. nih.govwikipedia.org This unique structure grants pseudouridine greater conformational flexibility and an additional hydrogen bond donor at the N1 position. wikipedia.org
Pseudouridine and its derivatives, such as 3-methylpseudouridine (m3Ψ) and N1-methylpseudouridine (m1Ψ), are considered important epitranscriptomic marks. nih.gov While pseudouridine is constitutively found in stable non-coding RNAs like tRNA and rRNA where it contributes to structure and stability mdpi.comwikipedia.org, its presence in mRNA and other non-coding RNAs can be dynamic and regulatory. wikipedia.org In rRNA, pseudouridines are clustered in functionally important regions like the peptidyl transferase center, where they are crucial for ribosome assembly and protein synthesis. mdpi.commdpi.com The enzymes that install these marks, known as pseudouridine synthases (PUS), can be guided by small nucleolar RNAs (snoRNAs) or act as standalone enzymes. nih.govmdpi.com The study of these modifications continues to reveal their diverse roles in fine-tuning RNA function and cellular processes. mdpi.com
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEJZRDJXRVUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002125 | |
| Record name | 1,4-Anhydro-1-(2-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81691-06-7 | |
| Record name | NSC363818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Anhydro-1-(2-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Initial Characterization of 3 Methylpseudouridine
Identification in Ribosomal RNA of Prokaryotic Organisms
Subsequent research pinpointed the existence of 3-methylpseudouridine within the ribosomal RNA (rRNA) of bacteria. nih.gov This modified nucleoside is the only known derivative of pseudouridine (B1679824) found in bacterial rRNA. nih.govnih.gov While pseudouridine itself is a common modification in the rRNA of all domains of life, the N3-methylated form appears to be a unique feature of bacteria. nih.govwikipedia.org
Specific Localization within Escherichia coli 23S Ribosomal RNA
Detailed analysis revealed the precise location of this compound in the bacterium Escherichia coli. It is found at a single, highly conserved position: 1915 of the 23S ribosomal RNA. nih.govresearchgate.net This position is situated within hairpin 69 of domain IV, a functionally critical region of the ribosome that contributes to the formation of the peptidyl transferase center. researchgate.netresearchgate.net The sequence surrounding this modification is also highly modified, noted as 1911-ΨAACUAΨ-1917, where U represents this compound and Ψ represents pseudouridine. nih.govresearchgate.net The formation of m3Ψ at position 1915 is a two-step process involving the initial isomerization of uridine (B1682114) to pseudouridine by the enzyme RluD, followed by methylation at the N3 position by the methyltransferase RlmH (also known as YbeA). nih.govresearchgate.net
Detection through Mass Spectrometry-Based Methods
The initial identification and characterization of this compound were heavily reliant on mass spectrometry-based techniques. nih.govresearchgate.net Researchers utilized liquid chromatography-mass spectrometry (LC/MS) to analyze fragments of the 23S rRNA. researchgate.net This methodology allowed for the detection of a nucleoside with a molecular weight of 258 (U*), which was distinct from the standard RNA nucleosides. nih.govresearchgate.net The combination of chromatographic separation and mass measurement was crucial in identifying this previously unknown modified nucleoside. nih.govresearchgate.net Further analysis using tandem mass spectrometry (LC-MS/MS) on isolated RNA fragments confirmed the presence and location of m3Ψ. pnas.org
Confirmation by Comparative Analysis with Chemically Synthesized Analog
To definitively confirm the structure of the novel nucleoside found in E. coli rRNA, a chemical synthesis of this compound was performed. nih.govresearchgate.net The synthesized compound was then compared to the naturally occurring nucleoside isolated from the ribosome. nih.gov This comparative analysis, conducted using liquid chromatography-mass spectrometry, showed that the synthetic and natural nucleosides had identical properties, thus confirming the structure of the modified nucleoside at position 1915 as this compound. nih.govresearchgate.net
Data Tables
Table 1: Localization and Context of this compound in E. coli
| Feature | Description |
|---|---|
| Organism | Escherichia coli |
| RNA Type | 23S Ribosomal RNA |
| Position | 1915 |
| Domain | IV, Hairpin 69 |
| Surrounding Sequence | 1911-ΨAAC(m3Ψ)AΨ-1917 |
| Modifying Enzymes | RluD (Pseudouridylation), RlmH/YbeA (Methylation) |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | m3Ψ |
| Pseudouridine | Ψ |
| Uridine | U |
| Adenine | A |
| Guanine | G |
| Cytidine | C |
| 1-methylpseudouridine | m1Ψ |
| 2'-O-methylpseudouridine | Ψm |
| 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine | m1acp3Ψ |
| Ribothymidine | T |
| Dihydrouridine | hU |
| 2-thiocytidine | s2C |
| 1-methylguanine | m1G |
| 5-methyluridine (B1664183) | m5U |
| 6-methyladenine | m6A |
| 2-methylguanine | m2G |
| 5-methylcytidine | m5C |
| 7-methylguanine | m7G |
| 2'-O-methylguanine | Gm |
| 2'-O-methylcytidine | Cm |
| 2-methyladenine | m2A |
| 2'-O-methyluridine | Um |
| 5-hydroxycytidine | OH5C |
| 3-(3-amino-3-carboxypropyl)uridine | acp3U |
| 3-(4-amino-4-carboxybutyl)uridine | acb3U |
| 3-(3-carboxypropyl)uridine | cp3U |
| 3-(4-hydroxybutyl)uridine | hb3U |
Biosynthesis and Enzymatic Pathways of 3 Methylpseudouridine Formation
Precursor Relationship with Pseudouridine (B1679824)
The biosynthesis of 3-methylpseudouridine is fundamentally dependent on the prior formation of its precursor, pseudouridine (Ψ). researchgate.netnih.gov In bacterial 23S rRNA, the process begins with a specific uridine (B1682114) (U) residue at position 1915, located in the highly conserved stem-loop 69. nih.govresearchgate.net This uridine is first isomerized into pseudouridine by a pseudouridine synthase. researchgate.net
**3.2. Enzymatic Catalysis of Methylation
The second step in the formation of this compound is a methylation reaction catalyzed by a specific enzyme that targets the newly formed pseudouridine residue.
The enzyme responsible for methylating pseudouridine at position 1915 in Escherichia coli 23S rRNA has been identified as the protein RlmH (Ribosomal large subunit methyltransferase H), also previously known as YbeA. nih.govresearchgate.net RlmH is the first pseudouridine-specific methyltransferase to be identified and belongs to the SPOUT superfamily of methyltransferases. nih.govresearchgate.netnih.gov Homologs of the rlmH gene are well-conserved across many bacterial species and are also found in some archaeal genomes and plants, suggesting a conserved function. nih.gov
Table 1: Key Enzymes in this compound Formation in E. coli
| Enzyme | Gene Name | Function | Substrate |
| RluD | rluD | Pseudouridine Synthase | Uridine-1915 in 23S rRNA |
| RlmH | rlmH (formerly ybeA) | (Pseudouridine-N3)-methyltransferase | Pseudouridine-1915 in 23S rRNA |
RlmH catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the N3 position of the pseudouridine base at position 1915. nih.govnih.govresearchgate.net This reaction results in the formation of Nthis compound (m³Ψ) and S-adenosyl-L-homocysteine. uniprot.org The enzyme exhibits a strong preference for pseudouridine; it is unable to methylate a uridine residue at the same position, highlighting the specificity of the catalytic process. nih.govnih.gov
Table 2: Kinetic Parameters for E. coli RlmH
| Substrate/Cofactor | Apparent KM | kcat |
| 70S Ribosomes | 0.51 ± 0.06 µM | 4.95 ± 1.10 min⁻¹ |
| S-adenosyl-L-methionine (SAM) | 27 ± 3 µM | 6.4 ± 1.3 min⁻¹ |
| Data sourced from reference nih.gov. |
Identification of Modifying Enzymes (e.g., RlmH)
Temporal and Spatial Dynamics of this compound Incorporation during Ribosome Biogenesis
The modification of uridine to this compound occurs during the final stages of ribosome biogenesis. nih.govnih.gov The initial isomerization to pseudouridine by RluD happens during the late assembly steps of the large ribosomal subunit. nih.govnih.gov
Uniquely, the subsequent methylation by RlmH has a specific spatial and temporal requirement: it acts exclusively on fully assembled 70S ribosomes. nih.govnih.govuniprot.org RlmH cannot methylate pseudouridine on free 50S ribosomal subunits. nih.gov This requirement for the complete 70S particle, which consists of both the 50S and 30S subunits, is an unprecedented characteristic among known ribosome modification enzymes. nih.gov This dynamic suggests that the final maturation of the 50S subunit is dependent on its association with the 30S subunit, potentially indicating that the last steps of ribosome biogenesis overlap with the initial steps of translation. nih.gov
The modification site itself, position 1915 in stem-loop 69, is located near the ribosomal decoding center, a functionally critical region where the ribosome interacts with transfer RNA (tRNA) and messenger RNA (mRNA) during protein synthesis. researchgate.netnih.gov
Structural Biology and Conformational Analysis of 3 Methylpseudouridine
Investigation of Solution Conformations via Nuclear Magnetic Resonance Spectroscopy.nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the solution conformation of 3-methylpseudouridine (m3Ψ). Studies utilizing one-dimensional (1D) NMR spectra to analyze sugar proton coupling constants and 1D Nuclear Overhauser Effect (NOE) difference spectroscopy have provided detailed insights into its preferred structural arrangement in an aqueous environment. nih.govresearchgate.net
The ribose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two primary conformations, known as C2'-endo and C3'-endo. Analysis of proton coupling constants in this compound reveals an almost equal distribution between these two states. nih.govresearchgate.net In D2O at 37°C, the equilibrium is approximately 51% C2'-endo and 49% C3'-endo. nih.govresearchgate.net This flexibility in the sugar moiety is a key characteristic of the nucleoside.
| Nucleoside | C2'-endo Population (%) | C3'-endo Population (%) | Conditions |
|---|---|---|---|
| This compound | 51 | 49 | 37°C, D₂O |
| 3-Methyluridine (B1581624) | 59 | 41 | 37°C, D₂O |
Data derived from Desaulniers et al., 2005. nih.gov
The orientation of the nucleobase relative to the sugar ring is defined by the glycosidic torsion angle (χ), resulting in two major conformations: syn and anti. For this compound, 1D NOE difference spectroscopy shows a clear preference for the syn conformation in solution. nih.govresearchgate.net This contrasts with its non-isomerized counterpart, 3-methyluridine, which preferentially adopts an anti conformation. nih.gov The syn preference is a significant feature of pseudouridine (B1679824) and its derivatives. researchgate.net
Determination of Sugar Pucker Conformations (e.g., C2'-endo, C3'-endo)
Impact of N3-Methylation on Hydrogen Bonding Capabilities.researchgate.netbiorxiv.org
The methylation at the N3 position of the uracil (B121893) base in this compound has a profound impact on its hydrogen bonding potential. In an unmodified uridine (B1682114) or pseudouridine, the imino proton at the N3 position can act as a hydrogen bond donor. The presence of a methyl group at this position in m3Ψ removes this capability entirely. biorxiv.org This modification prevents the formation of a standard Watson-Crick base pair with adenosine, which relies on the N3-H donor. biorxiv.org However, even with the N3 position blocked, the N1 imino proton, a characteristic feature of the pseudouridine family, remains available to act as a hydrogen bond donor. researchgate.net This allows m3Ψ to form alternative base pairs, for instance with adenine, provided it adopts the favored syn conformation. researchgate.net
Influence on Local RNA Secondary and Tertiary Structures.researchgate.netbocsci.comacs.org
The incorporation of this compound into an RNA sequence can influence the local structure and stability. A prominent natural example is its highly conserved presence at position 1915 in hairpin 69 of the 23S ribosomal RNA (rRNA) in Escherichia coli. researchgate.netnih.gov Helix 69 is a dynamic region of the ribosome that interacts with transfer RNAs (tRNAs) during protein synthesis.
Comparative Structural Studies with Unmodified Pseudouridine and Uridine.nih.govresearchgate.netwikipedia.org
The structural characteristics of this compound are best understood when compared to its precursors, pseudouridine (Ψ) and uridine (U).
Glycosidic Bond: Uridine possesses a standard C1'-N1 glycosidic bond between the ribose sugar and the nucleobase. In contrast, pseudouridine and its derivatives, including m3Ψ, feature a C1'-C5 glycosidic bond. wikipedia.org This C-C bond provides greater rotational freedom and conformational flexibility around the glycosidic torsion angle. wikipedia.org
Hydrogen Bonding: Uridine has one hydrogen bond donor at the N3 position. Pseudouridine has two: one at N3 and an additional one at the N1 position. wikipedia.orgbiorxiv.org this compound loses the N3 donor due to methylation but retains the N1 donor. researchgate.net
Conformational Preference: In solution, uridine and 3-methyluridine favor the anti conformation. nih.gov Conversely, pseudouridine and this compound show a preference for the syn conformation. nih.govresearchgate.net
Sugar Pucker: While this compound shows a nearly even C2'-endo/C3'-endo population (51%:49%), 3-methyluridine shows a slight preference for C2'-endo (59%:41%). nih.gov Both exist as flexible mixtures of the two conformations.
| Feature | Uridine (U) | Pseudouridine (Ψ) | This compound (m3Ψ) |
|---|---|---|---|
| Glycosidic Bond | C1'-N1 | C1'-C5 | C1'-C5 |
| Glycosidic Angle Preference | anti | syn | syn |
| H-Bond Donors (Base) | N3-H | N1-H, N3-H | N1-H |
| Sugar Pucker Equilibrium | Dynamic C2'/C3'-endo | Dynamic C2'/C3'-endo | Dynamic C2'/C3'-endo (51:49) |
Functional Roles of 3 Methylpseudouridine in Rna Biology
Involvement in Ribosomal RNA Function and Structure
In prokaryotes such as Escherichia coli, 3-methylpseudouridine is found at a single, highly conserved location: position 1915 within the 23S ribosomal RNA of the large ribosomal subunit. nih.govnih.gov This residue is located in stem-loop 69 (H69), a functionally critical region of the ribosome that is involved in subunit association, tRNA binding, and translation fidelity. nih.govresearchgate.netsci-hub.se The synthesis of m³Ψ1915 is a two-step process: first, a uridine (B1682114) is converted to pseudouridine (B1679824) (Ψ) by the synthase RluD, and then the pseudouridine is methylated at the N3 position by the methyltransferase RlmH (also known as YbeA). nih.govresearchgate.netnih.gov
The modification of Ψ1915 to m³Ψ is a late-stage event in the biogenesis of the large ribosomal subunit. pnas.orgnih.gov The enzyme responsible, RlmH, has a unique substrate specificity, acting on fully assembled 70S ribosomes rather than on free 50S subunits. nih.govnih.gov This indicates that the methylation of pseudouridine at position 1915 serves as a final maturation or quality control step, occurring after the association of the small (30S) and large (50S) subunits. nih.gov The absence of the RlmH enzyme and the resulting lack of m³Ψ1915 leads to a competitive growth disadvantage in bacteria. nih.gov Furthermore, mutations affecting m³Ψ at position 1915 have been found to impair the proper association of ribosomal subunits.
Contribution to Ribosomal Peptidyl Transferase Center Architecture
Modulation of Transfer RNA Properties
While m³Ψ is primarily known as an rRNA modification, research using synthetically modified tRNAs has provided insight into its potential effects on tRNA structure and function.
Studies on a synthetic anticodon stem loop (ASL) from yeast tRNA(Phe) where the uridine at position 39 was replaced with m³Ψ have shown that this modification can be destabilizing. oup.com The methylation at the N3 position prevents the formation of the canonical A₃₁-U₃₉ base pair that normally closes the anticodon stem. oup.com This disruption of a key base pair leads to a less stable local structure within the ASL. oup.com
| Modification at Position 39 | Effect on ASL Stability | Mechanism |
| Uridine (unmodified) | Baseline Stability | Forms standard A-U base pair. |
| This compound (m³Ψ) | Destabilized | N3-methylation prevents A-U base pairing, disrupting the stem. oup.com |
This table summarizes the observed effects of substituting uridine with this compound in a model tRNA anticodon stem loop.
The structural changes induced by m³Ψ have significant consequences for the tRNA's interaction with the ribosome. The same study that demonstrated ASL destabilization also found that the N3-methylation of pseudouridine at position 39 dramatically decreased the binding affinity of the ASL for the ribosome. oup.com Computational studies support this, suggesting that methylation at the N3 position severely perturbs mRNA-tRNA interactions by removing the ability of the base to act as a hydrogen bond donor. biorxiv.org In the context of rRNA, the m³Ψ at position 1915 is located in a region implicated in ensuring the fidelity of codon recognition. sci-hub.se Mutations at this site have been shown to impair translation fidelity, suggesting that the specific structure conferred by m³Ψ is crucial for accurate protein synthesis.
| Feature | Impact of N3-Methylation of Pseudouridine |
| Ribosomal Binding | Dramatically decreased affinity of tRNA ASL for the ribosome. oup.com |
| Translation Fidelity | Mutations at the m³Ψ1915 site in rRNA impair fidelity. |
This table outlines the functional consequences of this compound on key translation processes based on experimental data.
Effect on Anticodon Stem Loop Structure and Stability
General Contributions to RNA Stability and Conformational Dynamics
The chemical properties of this compound distinguish it from both uridine and its parent modification, pseudouridine. While pseudouridine generally enhances the thermodynamic stability of RNA duplexes through improved base stacking and an additional hydrogen bond donor, the addition of a methyl group at the N3 position in m³Ψ alters these properties. rsc.orgbiorxiv.org
| Nucleoside | Predominant Conformation (in solution) | Sugar Pucker Equilibrium (C2'-endo : C3'-endo) |
| This compound | syn | 51 : 49 researchgate.net |
| 3-Methyluridine (B1581624) | anti | 59 : 41 researchgate.net |
This table compares the solution conformation and sugar pucker preferences of this compound and 3-methyluridine, highlighting their distinct structural properties.
Advanced Methodologies for the Study of 3 Methylpseudouridine
High-Resolution Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone for the detection and characterization of modified nucleosides. cd-genomics.comneb.com Its high sensitivity and ability to provide detailed structural information make it indispensable for studying low-abundance modifications like 3-methylpseudouridine. rsc.org
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful platform for the separation, identification, and quantification of modified nucleosides from complex biological mixtures. cd-genomics.com In this approach, RNA is enzymatically digested into its constituent nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. nih.gov The identity of this compound can be confirmed by comparing its retention time and mass-to-charge ratio (m/z) with that of a chemically synthesized standard. nih.govresearchgate.net
While highly effective, LC-MS analysis, particularly with triple quadrupole mass spectrometry (TQ-MS), requires careful optimization to avoid the potential misidentification of isomers. nih.gov this compound shares the same mass as other modified nucleosides like 5-methyluridine (B1664183) (m5U) and 3-methyluridine (B1581624) (m3U), making chromatographic separation essential for their unambiguous identification. nih.gov High-resolution mass spectrometry provides more precise mass measurements, aiding in the differentiation of compounds. rsc.org Quantitative analysis is often achieved by developing selected reaction monitoring (SRM) or multiple-reaction monitoring (MRM) assays, which offer high sensitivity and specificity for the target molecule. rsc.orgnih.govebi.ac.uk
Table 1: LC-MS Parameters for Modified Nucleoside Analysis
| Parameter | Description | Source |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled to Electrospray Ionization Mass Spectrometry (ESI-MS) | nih.govnih.gov |
| Column | C18 reversed-phase columns (e.g., Supelcosil LC-18-S, Phenomenex Luna C18) are commonly used for separating nucleosides. | nih.govnih.gov |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate) and an organic solvent like acetonitrile (B52724) or methanol. | rsc.orgnih.gov |
| Detection Mode | Positive-ion mode is typically used for electrospray ionization (ESI). | rsc.org |
| Quantification | Multiple-Reaction Monitoring (MRM) is employed for sensitive and specific detection, using defined mass transitions from the precursor ion to product ions. | rsc.org |
Tandem mass spectrometry (MS/MS) is essential for determining the exact location of this compound within an RNA sequence. tandfonline.com This "bottom-up" approach involves the enzymatic digestion of the target RNA into smaller oligonucleotide fragments. tandfonline.comresearchgate.net These fragments are then introduced into the mass spectrometer, where a specific oligonucleotide containing the modification is selected (MS1), fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed (MS2). ebi.ac.uk
The fragmentation pattern provides sequence information that pinpoints the modification's location. researchgate.net The C-glycosidic bond in pseudouridine (B1679824) and its derivatives like m3Ψ is more stable than the N-glycosidic bond in uridine (B1682114), leading to characteristic fragmentation patterns upon CID that aid in its identification within an oligonucleotide. ebi.ac.uk Advanced techniques such as "pseudo-MS3" can further enhance specificity by isolating the modified nucleobase ion and fragmenting it again to confirm the identity of positional isomers. acs.org This method is crucial for distinguishing m3Ψ from other methylated nucleosides directly within RNA fragments. acs.org
The analysis of intact oligonucleotides by mass spectrometry is a key strategy for mapping RNA modifications. nih.gov After digesting a large RNA molecule with a site-specific ribonuclease (like RNase T1, which cleaves after guanosine (B1672433) residues), the resulting mixture of oligonucleotides is analyzed. tandfonline.comnih.gov The mass of each oligonucleotide is precisely measured and compared to the theoretical mass calculated from its sequence. A mass shift indicates the presence of a modification. For this compound, the mass of a uridine residue (306.17 Da) is increased by the addition of a methyl group (14.02 Da), resulting in a residue mass of 320.19 Da, which is isomeric with 3-methyluridine. nih.gov
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has been effectively used for this purpose, particularly for analyzing RNA fragments in the tri- to decanucleotide range. nih.gov By analyzing the oligonucleotide products, researchers can reconstruct the modified RNA sequence and confirm the location of m3Ψ, as was done for its initial discovery at position 1915 in the 23S rRNA of E. coli. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS) for Site-Specific Mapping
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and dynamics of molecules in solution. creative-biostructure.comnumberanalytics.com It provides critical insights into the conformational preferences of this compound and its impact on RNA structure.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the solution conformation of this compound. researchgate.netnih.gov 1D ¹H-NMR spectra provide information about proton environments and through-bond scalar couplings (J-couplings), which can define the pucker of the ribose sugar. nih.govemerypharma.com For this compound, analysis of these coupling constants revealed an almost equal population of C2'-endo and C3'-endo sugar conformations. researchgate.netnih.gov
The crucial glycosidic torsion angle (χ), which describes the orientation of the nucleobase relative to the sugar, is determined using 1D Nuclear Overhauser Effect (NOE) difference spectroscopy. researchgate.netnih.gov This experiment detects through-space proximity between protons. For this compound, an NOE between the base H6 proton and the sugar H1' proton indicates a preference for the syn conformation, in contrast to 3-methyluridine, which favors the anti conformation. researchgate.netnih.gov 2D NMR experiments, such as Correlation Spectroscopy (COSY), can further confirm proton connectivity within the molecule. numberanalytics.comemerypharma.com
Table 2: Conformational Properties of this compound in Solution
| Conformational Feature | Finding for this compound | Method | Source |
|---|---|---|---|
| Glycosidic Torsion Angle (χ) | Primarily syn | 1D NOE Difference Spectroscopy | researchgate.netnih.gov |
| Sugar Pucker Equilibrium | C2'-endo: 51%, C3'-endo: 49% (at 37 °C in D₂O) | 1D NMR (Proton Coupling Constants) | researchgate.netnih.gov |
For larger RNA molecules, NMR spectra can become crowded and difficult to interpret due to extensive signal overlap. sigmaaldrich.com Isotopic labeling, where atoms like ¹²C and ¹⁴N are replaced with their NMR-active isotopes ¹³C and ¹⁵N, is a key strategy to overcome this challenge. sigmaaldrich.com This approach simplifies complex spectra and allows for the use of advanced heteronuclear NMR experiments that filter for signals from the labeled nuclei. creative-biostructure.comresearchgate.net
While direct studies on isotopically labeled this compound are not extensively detailed in the provided context, the principles are well-established through work on its parent compound, pseudouridine. researchgate.net The chemical or chemo-enzymatic synthesis of ¹⁵N- or ¹³C/¹⁵N-labeled pseudouridine phosphoramidites allows for their site-specific incorporation into RNA during solid-phase synthesis. researchgate.net The presence of a ¹⁵N label, for instance, allows the use of ¹H-¹⁵N correlation experiments (like HSQC) to resolve overlapping proton signals and can serve as a sensitive probe for hydrogen bonding and local chemical environments. creative-biostructure.com These strategies are crucial for detailed structural and dynamic studies of RNA molecules containing this compound. europa.eu
Application of 1D and 2D NMR for Conformational Analysis
Chemical Reactivity-Based Sequencing Approaches
Advanced methodologies for the study of this compound (m3Ψ) increasingly leverage the chemical reactivity of RNA molecules. These techniques introduce chemical modifications that create a detectable signature during downstream enzymatic processes, which can then be identified using high-throughput sequencing.
Coupling of Chemical Probing (e.g., CMCT Treatment, KMnO4 Treatment) with Next-Generation Sequencing
Chemical probing coupled with next-generation sequencing (NGS) allows for the transcriptome-wide mapping of RNA modifications and structure. Specific reagents react with nucleotides in a manner dependent on their chemical nature and structural context, and these reactions are subsequently read out as signals by NGS.
CMCT Treatment: The chemical 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT) is frequently used to detect pseudouridine (Ψ). biorxiv.org CMCT reacts with the N3 position of the pseudouridine base, forming a bulky carbodiimide (B86325) (CMC) adduct. researchgate.netnih.gov This adduct is stable to alkaline treatment, which removes adducts from unmodified uridine and guanosine. biorxiv.org The presence of the bulky CMC group effectively blocks or stalls the reverse transcriptase enzyme during cDNA synthesis, an event that is then detected by sequencing. researchgate.netnih.gov
However, for this compound (m3Ψ), the N3 position is already occupied by a methyl group. acs.orgnih.gov This inherent methylation prevents the chemical reaction with CMCT at this site, rendering CMCT-based methods unsuitable for the direct detection of m3Ψ.
KMnO4 Treatment: Potassium permanganate (B83412) (KMnO4) is a chemical probe used to map single-stranded and distorted regions in nucleic acids. biorxiv.org It preferentially oxidizes the C5-C6 double bond of pyrimidines (uridine and thymine) that are not protected by base-pairing. biorxiv.orgscilit.com This oxidation can lead to strand scission or create a modification that is detected during reverse transcription. In permanganate/S1 nuclease footprinting, KMnO4 traps single-stranded DNA regions, which are then processed for sequencing. biorxiv.org While KMnO4 probing is a powerful tool for analyzing RNA secondary structure, its specific, high-throughput application for directly mapping m3Ψ residues in the epitranscriptome is not as established as methods for other modifications. nih.govscispace.com The principle relies on detecting differential reactivity at uridine sites, which could potentially be modulated by the presence of a nearby m3Ψ modification influencing the local RNA structure.
Detection of Reverse Transcriptase Misincorporations and Deletions
The presence of a modified nucleoside in an RNA template can alter the behavior of reverse transcriptase (RT) enzymes during cDNA synthesis. acs.org These alterations, which include stalling, deletions, or the misincorporation of a non-complementary nucleotide, serve as a "signature" that can be used to map the modification's location. acs.orgnih.gov
For this compound, the modification can act as a block to reverse transcription and induce misincorporations. A study utilizing a synthetic, highly processive reverse transcriptase (RTX) on 23S ribosomal RNA (rRNA) from E. coli identified m3Ψ at position 1915 as a post-transcriptional modification that inhibits the reaction. oup.com Deep sequencing analysis of the resulting cDNA revealed a significant misincorporation rate at this specific site. oup.com This indicates that while the enzyme can sometimes read through the modified base, it does so with reduced fidelity.
The table below summarizes the findings regarding the fidelity of the RTX enzyme at the known m3Ψ site in 23S rRNA.
| Modification | Position in E. coli 23S rRNA | Enzyme | Observed Effect | Misincorporation Rate (%) |
| This compound (m3Ψ) | 1915 | RTX Reverse Transcriptase | Blocking modification, causes misincorporation | 29.2% |
Data sourced from a study on single-enzyme RT-PCR of full-length ribosomal RNA. oup.com
This characteristic misincorporation signature provides a basis for developing sequencing-based methods to map m3Ψ sites without the need for chemical pretreatment.
Integrated Approaches for Epitranscriptome Profiling
The complexity of the epitranscriptome, with over 170 known RNA modifications, necessitates integrated approaches for comprehensive analysis. nih.govoup.com These strategies combine multiple experimental and computational techniques to decode the landscape, mechanisms, and functions of RNA modifications like m3Ψ. nih.govfrontiersin.org
Integrated approaches often involve several layers of analysis:
Combination of Sequencing Methodologies: Utilizing different sequencing techniques provides a more complete picture. For instance, data from chemical reactivity-based methods can be combined with results from direct RNA sequencing platforms like Oxford Nanopore. acs.orgoup.com Nanopore sequencing can detect modifications by measuring disruptions in the ionic current and changes in the speed at which the RNA molecule passes through the nanopore, providing orthogonal information to RT-stop or misincorporation signatures. acs.orgoup.com
Computational Platforms and Databases: The development of specialized bioinformatics tools and databases is crucial for integrating large-scale epitranscriptomic datasets. Platforms like RMBase and RNAmod allow researchers to analyze, annotate, and visualize RNA modifications from thousands of datasets across multiple species. oup.comresearchgate.net These tools can identify modification sites, analyze sequence motifs, and explore potential co-localization with other molecular features like RNA-binding protein (RBP) sites. oup.comresearchgate.net
The table below highlights the functionalities of representative platforms used for integrated epitranscriptome analysis.
| Platform | Key Functionalities | Supported Analyses |
| RMBase v3.0 | Comprehensive database and analysis platform for exploring the landscape, biogenesis, and function of RNA modifications. oup.com | - Map of 73 RNA modifications in 62 species.- Analysis of co-localization with histone modifications.- Differential expression profiles of RNA-modifying proteins.- Interaction with RBPs, miRNAs, and SNPs. oup.com |
| RNAmod | Web-based platform for automated analysis, annotation, and visualization of mRNA modifications. researchgate.net | - Annotation of modification distribution across gene features.- Functional annotation of modified mRNAs.- Comparison of modification profiles between samples or groups.- Integration with known RNA modification sites and RBP binding data. researchgate.net |
Multi-Omics Integration: Understanding the functional consequences of m3Ψ requires integrating epitranscriptomic data with other omics datasets, such as genomics, transcriptomics, and proteomics. nih.gov For example, analyzing the correlation between the presence of an m3Ψ modification and changes in mRNA stability, translation efficiency, or protein expression can reveal its regulatory role. frontiersin.orgnih.gov This type of integrative analysis, while well-established for modifications like m6A, provides a powerful framework for elucidating the function of less-studied modifications like m3Ψ. nih.gov
By combining diverse data sources and analytical tools, integrated approaches provide a systems-level view of the epitranscriptome, moving beyond simple identification of modification sites to a deeper understanding of their regulatory functions in cellular processes. nih.gov
Chemical Synthesis and Derivatization Strategies for Research Applications
Total Synthesis of 3-Methylpseudouridine and its Analogs
The first chemical synthesis of this compound was a significant achievement, providing a controlled route to this important modified nucleoside. nih.gov A key strategy involves the selective modification of the naturally occurring, but more readily available, pseudouridine (B1679824) (Ψ).
This foundational synthetic route has been adapted to produce various analogs of m³Ψ for research purposes. For instance, the synthesis of 2'-deoxy-3-methylpseudouridine, a valuable analog for studying DNA contexts, has been successfully demonstrated. nih.gov This synthesis starts from the prepared this compound. The 3' and 5' hydroxyl groups are protected using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. The 2'-hydroxyl group is then converted into a thiocarbonyl derivative, which is subsequently reduced using tributyltin hydride. A final deblocking step yields the desired 2'-deoxy-3-methylpseudouridine. nih.gov
Another powerful approach for creating the core C-glycosidic bond of pseudouridine and its analogs is the Heck-type C-glycosylation. This reaction couples a protected ribofuranoid glycal with a halogenated pyrimidine (B1678525) base, such as 2,4-dimethoxy-5-iodopyrimidine, using a palladium catalyst. researchgate.net This method offers a versatile platform for the total synthesis of pseudouridine and can be adapted to generate a variety of analogs by modifying either the glycal or the pyrimidine starting material.
Table 1: Key Synthetic Steps in the Total Synthesis of this compound
| Step | Reagents and Conditions | Intermediate/Product | Overall Yield | Reference |
| Protection & Acetylation | 1. Trimethylsilylation 2. Acetyl chloride | 1-acetyl-pseudouridine derivative | - | nih.gov |
| Methylation | Dimethoxymethyldimethylamine | N3-methylated intermediate | - | nih.gov |
| Deprotection (Saponification) | Saponification | This compound | 82% | nih.gov |
Phosphoramidite (B1245037) Chemistry for Site-Specific RNA Incorporation
The site-specific incorporation of this compound into RNA oligonucleotides is crucial for studying its effect on RNA structure, stability, and function. This is achieved using solid-phase RNA synthesis, which requires a chemically modified version of the nucleoside known as a phosphoramidite. acs.orgnih.gov The synthesis of m³Ψ phosphoramidite is a multi-step process that requires careful use of protecting groups. acs.orgacs.org
A common strategy involves the selective protection of the N1 position of the pseudouridine base, often with a pivaloyloxymethyl (POM) group. acs.orgacs.org With the N1 position blocked, the N3 position can be selectively methylated. acs.org Following methylation, standard procedures are used to protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group (or a similar acid-labile group like benzhydryloxybis(trimethylsilyloxy)silyl (BzH)) and the 2'-hydroxyl group with a base-labile group such as tert-butyldimethylsilyl (TBDMS) or bis(2-acetoxyethoxy)methyl (ACE). acs.orgnih.govbroadpharm.com Finally, the 3'-hydroxyl group is phosphitylated using a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final this compound phosphoramidite monomer. acs.orgacs.org
This protected and activated m³Ψ phosphoramidite can then be used in automated solid-phase synthesizers along with standard RNA phosphoramidites to produce synthetic RNA strands with m³Ψ at precise, predetermined locations. nih.govacs.org This capability has been instrumental in synthesizing specific RNA sequences for high-resolution structural studies, such as helix 69 of the E. coli 23S ribosomal RNA, which naturally contains m³Ψ. acs.orgnih.govacs.org The ability to generate milligram quantities of such precisely modified RNAs is essential for detailed biophysical and structural analysis, including NMR spectroscopy and X-ray crystallography. nih.govacs.org
Table 2: Protecting Groups Used in this compound Phosphoramidite Synthesis
| Functional Group | Protecting Group | Abbreviation | Purpose | Reference |
| 5'-Hydroxyl | Dimethoxytrityl | DMT | Protection during synthesis; removed for 5' extension | |
| 5'-Hydroxyl | Benzhydryloxy-bis(trimethylsilyloxy)silyl | BzH | Alternative 5' protection | acs.org |
| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Protection of the 2'-OH during coupling | broadpharm.com |
| 2'-Hydroxyl | bis(2-acetoxyethoxy)methyl | ACE | Orthogonal 2'-OH protection | acs.orgnih.gov |
| N1-Imide | Pivaloyloxymethyl | POM | Directs methylation to the N3 position | acs.orgacs.org |
| 3'-Hydroxyl | β-Cyanoethyl N,N-diisopropyl | - | Forms the reactive phosphoramidite moiety | broadpharm.com |
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled nucleosides are indispensable tools for mechanistic and structural studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. alfa-chemistry.comotsuka.co.jp The synthesis of isotopically labeled this compound, for example with ¹⁵N, allows for precise tracking of the atom within complex biological systems and detailed analysis of molecular interactions. acs.orgfigshare.comnih.gov
A developed chemical synthesis for [3-¹⁵N]-labeled pseudouridine and its subsequent methylation provides a route to [3-¹⁵N]-3-methylpseudouridine. acs.orgnih.gov The synthesis begins with a suitably protected pseudouridine precursor, such as 3',5'-O-tetraisopropyldisiloxane (TIPDS)-protected pseudouridine. acs.org The N3 position of the uracil (B121893) ring is nitrated, for instance using a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and ammonium (B1175870) nitrate. acs.org This nitrated intermediate is then treated with an isotopically enriched ammonia (B1221849) source, such as ¹⁵NH₄Cl, which displaces the nitro group to introduce the ¹⁵N label at the N3 position. acs.orgnih.gov
Once the [3-¹⁵N]-pseudouridine precursor is formed, the methyl group can be introduced. Methylation at the newly incorporated ³-¹⁵N position can be achieved using reagents like N,N-dimethylformamide dimethyl acetal. This procedure yields [3-¹⁵N-methyl]-pseudouridine derivatives. acs.org The resulting isotopically labeled nucleosides can then be converted into their corresponding phosphoramidites for site-specific incorporation into RNA oligonucleotides. acs.org These labeled RNAs are invaluable for NMR studies to probe hydrogen bonding, protonation states, nucleic acid-drug interactions, and the local environment of the modified base within a larger RNA structure. acs.orgalfa-chemistry.com
Broader Research Implications and Future Directions in Rna Biology
Elucidating the Role of 3-Methylpseudouridine in the Epitranscriptome
The epitranscriptome encompasses all post-transcriptional modifications of RNA, which dramatically expand the functional capacity of the four canonical bases. nih.gov While pseudouridine (B1679824) (Ψ) is the most abundant of these modifications, its methylated derivatives, including this compound, add another layer of regulatory complexity. nih.govnih.gov
This compound was first identified in the 23S ribosomal RNA (rRNA) of Escherichia coli at position 1915. researchgate.netresearchgate.net This modification is also found in the rRNA of other organisms, including archaea and eukaryotes. mdpi.com In E. coli, the formation of m3Ψ at position 1915 is a two-step process: first, uridine (B1682114) is isomerized to pseudouridine by the enzyme RluD, and then the pseudouridine is methylated at the N3 position by the S-adenosylmethionine (SAM)-dependent methyltransferase RlmH (also known as YbeA). researchgate.netnih.gov The presence of m3Ψ in functionally critical regions of the ribosome, such as stem-loop 69 which is involved in subunit association and interactions with mRNA and tRNA, suggests a crucial role in protein synthesis. researchgate.netnih.gov
Mechanistic Studies of this compound in Modulating Ribonucleoprotein Interactions
The methylation at the N3 position of pseudouridine fundamentally alters its chemical properties, which in turn affects its interactions with proteins in ribonucleoprotein (RNP) complexes. The loss of the N3 imino proton, a key hydrogen bond donor, can disrupt or create new protein-RNA contacts. researchgate.net
Computational modeling and quantum mechanical calculations have been employed to investigate the impact of m3Ψ on RNA-tRNA interactions within the ribosome's A site. nih.gov These studies suggest that the N3-methylation significantly perturbs these interactions by removing a hydrogen bond donor capability, which is expected to limit tRNA binding. nih.govumich.edu This provides a molecular basis for how m3Ψ could influence the fidelity and efficiency of translation.
The enzyme responsible for creating m3Ψ, RlmH, exhibits unique substrate specificity, preferentially methylating pseudouridine within the context of the fully assembled 70S ribosome, and to a lesser extent, uridine. nih.gov This indicates that the modification occurs at a late stage of ribosome assembly, possibly even during active translation. nih.gov The precise timing and context-dependency of this modification highlight the intricate regulation of RNP structure and function. Understanding these mechanisms is crucial for deciphering how cells utilize m3Ψ to control protein synthesis.
Contributions to the Development of Modified mRNA for Research Tools and Preclinical Therapeutic Development
The insights gained from studying naturally occurring RNA modifications like m3Ψ have paved the way for the development of synthetic modified mRNA with enhanced properties for research and therapeutic applications. While N1-methylpseudouridine (m1Ψ) has been the primary focus for mRNA vaccine development, the principles learned from m3Ψ and other modifications are broadly applicable. preprints.orgnih.gov The ability to produce large quantities of modified mRNA through in vitro transcription (IVT) using modified nucleotide triphosphates has been a significant technological advancement. rsc.orgacs.org
The incorporation of modified nucleosides into synthetic mRNA can significantly enhance its stability and translational efficiency. biorxiv.orgnih.gov Pseudouridine and its derivatives, including m1Ψ, have been shown to increase protein expression from synthetic mRNAs. nih.govoup.com This is attributed to several factors, including increased resistance to nuclease degradation and improved interactions with the translational machinery. nih.govfrontiersin.org
While direct studies on the impact of m3Ψ on the translational efficiency of synthetic mRNA are less common than those for m1Ψ, the structural changes induced by the N3-methylation are expected to have a significant effect. The alteration of base stacking and local RNA conformation can influence how efficiently the ribosome translates the mRNA molecule. rsc.orgfrontiersin.org The context-dependent nature of these effects means that the impact of a modification can vary depending on its location within the mRNA sequence. acs.org
Table 1: Impact of Pseudouridine and its Derivatives on RNA Properties
| Modification | Impact on Stability | Impact on Translational Efficiency |
| Pseudouridine (Ψ) | Increases duplex stability. rsc.orgfrontiersin.org | Can enhance translation. frontiersin.org |
| N1-methylpseudouridine (m1Ψ) | Increases duplex stability. mdpi.com | Markedly increases protein expression. preprints.orgpromegaconnections.com |
| This compound (m3Ψ) | Expected to alter local structure. | Likely to modulate translational fidelity and efficiency. nih.gov |
This table is based on available research findings and highlights the general trends observed. The specific effects can be context-dependent.
A major hurdle in the development of mRNA-based therapeutics is the inherent immunogenicity of foreign RNA. nih.gov The innate immune system has evolved to recognize viral and bacterial RNA, triggering an inflammatory response that can lead to translational shutdown and degradation of the mRNA. nih.govmdpi.com
The incorporation of modified nucleosides, such as pseudouridine and its methylated derivatives, into synthetic mRNA is a key strategy to evade this immune surveillance. nih.govnih.gov These modifications can reduce the binding of mRNA to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs). nih.govrsc.orgmdpi.com By replacing uridine with modified versions, the mRNA appears more "self-like" to the immune system, thereby reducing the inflammatory response and allowing for sustained protein production. nih.gov
While m1Ψ has been extensively studied and utilized for its immune-evasive properties in mRNA vaccines, the potential of m3Ψ in this regard is an area for further investigation. preprints.orgnih.gov The distinct chemical nature of the N3-methyl group compared to the N1-methyl group suggests that it could have a different impact on interactions with innate immune sensors.
Impact on RNA Translational Efficiency and Stability
Exploring the Context-Dependent Functions of this compound Across Diverse RNA Species
The function of an RNA modification is often dependent on its specific location within an RNA molecule and the type of RNA it resides in. nih.gov this compound has been primarily characterized in ribosomal RNA, where its role appears to be structural and regulatory in the context of the ribosome's function. nih.gov
However, the possibility of m3Ψ occurring in other RNA species, such as transfer RNA (tRNA) or even messenger RNA (mRNA) under specific cellular conditions, cannot be ruled out. The enzymes responsible for RNA modifications can sometimes have broader substrate specificity than initially thought. Exploring the epitranscriptome of different organisms and cell types under various conditions using advanced sequencing techniques could reveal novel locations and functions for m3Ψ. biorxiv.org The presence of m3Ψ in different RNA contexts would imply a wider range of regulatory roles, from influencing tRNA decoding properties to modulating mRNA stability and translation in a gene-specific manner.
Computational Modeling and Simulation of this compound-Containing RNA Structures
Computational methods, including molecular dynamics (MD) simulations and quantum mechanical calculations, are powerful tools for understanding the structural and energetic consequences of RNA modifications. nih.govnih.gov These approaches allow researchers to model the behavior of modified RNA molecules at an atomic level, providing insights that can be difficult to obtain through experimental methods alone.
As computational power and simulation methodologies continue to advance, these in silico approaches will play an increasingly important role in predicting the functional consequences of m3Ψ and other RNA modifications, guiding experimental design and accelerating the discovery of their biological roles.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 3-Methylpseudouridine (m³Ψ) that distinguish it from uridine and pseudouridine, and how do these influence RNA stability?
- Methodological Answer : Comparative structural analysis using nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy can reveal differences in base stacking and hydrogen-bonding networks. For example, m³Ψ exhibits enhanced base stacking due to its methyl group at the N3 position, which stabilizes RNA helices by promoting A-form conformations . UV hypochromicity assays further quantify stacking efficiency, showing m³Ψ’s superior thermodynamic stability compared to uridine .
Q. What experimental techniques are most effective for identifying and quantifying m³Ψ in RNA samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled standards is the gold standard for quantification. For localization, reverse transcription-based sequencing (e.g., Ψ-seq) can be adapted by incorporating methylation-specific enzymes or chemical probes. Cross-validation with enzymatic digestion (e.g., RNase T1/T2) followed by HPLC analysis ensures specificity .
Q. How does m³Ψ synthesis occur in vitro, and what are the critical steps for ensuring purity?
- Methodological Answer : Chemical synthesis via phosphoramidite chemistry requires protecting group strategies to avoid side reactions at the N3-methyl position. Enzymatic approaches using pseudouridine synthases with methyltransferase co-factors (e.g., TrmH homologs) are alternative pathways. Purity validation involves MALDI-TOF MS and anion-exchange HPLC to confirm absence of uridine or pseudouridine byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic impacts of m³Ψ on RNA duplex stability across studies?
- Methodological Answer : Discrepancies often arise from differences in buffer conditions (e.g., Mg²⁺ concentration) or model systems (short oligos vs. full-length RNAs). A systematic approach involves:
- Replicating experiments under standardized buffer conditions (e.g., 10 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl₂).
- Comparing melting temperatures (Tₘ) using differential scanning calorimetry (DSC) and UV thermal denaturation.
- Validating findings with molecular dynamics (MD) simulations using reparameterized force fields (e.g., AMBER’s 𝛘ND parameters for m³Ψ) .
Q. What role does m³Ψ play in ribosomal RNA (rRNA) assembly, and how can its interactions with protein co-factors be mapped?
- Methodological Answer : Cryo-electron microscopy (cryo-EM) of bacterial ribosomes (e.g., E. coli) reveals m³Ψ’s role in stabilizing helix 69 (H69) interactions with h44 and tRNA . Site-directed mutagenesis (replacing m³Ψ with uridine) combined with single-molecule FRET can quantify assembly kinetics. Cross-linking immunoprecipitation (CLIP-seq) identifies methyltransferase binding sites during rRNA maturation .
Q. What strategies ensure specificity when engineering m³Ψ into mRNA for translational enhancement without triggering immune responses?
- Methodological Answer :
- Design : Incorporate m³Ψ at positions shown to evade TLR7/8 recognition (e.g., uridine-rich regions).
- Validation : Use dual-luciferase reporter assays in HEK293T cells to measure translation efficiency.
- Immunogenicity Testing : Profile cytokine release (e.g., IFN-α) in human peripheral blood mononuclear cells (PBMCs) via ELISA .
Q. How do solvent models (explicit vs. implicit) affect the accuracy of MD simulations for m³Ψ-modified RNA?
- Methodological Answer : Explicit water models (e.g., TIP3P) better capture hydration effects on m³Ψ’s methyl group, as shown in free energy perturbation (FEP) studies. Compare results with implicit solvent models (e.g., GBSA) to assess conformational sampling biases. Reparameterize glycosidic torsion angles (𝛘ND) using quantum mechanical/molecular mechanical (QM/MM) scans .
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